This compound can be sourced from various chemical suppliers and is often utilized in research settings for the synthesis of more complex molecules. Its classification as an α-amino acid places it within a broader category of compounds that play critical roles in biochemistry and medicinal chemistry.
The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid typically involves several key steps:
The molecular structure of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid can be described as follows:
The spatial arrangement of these groups influences both the chemical reactivity and biological activity of the compound.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid can participate in several chemical reactions:
These reactions are crucial for developing complex organic molecules and pharmaceuticals.
The mechanism of action for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid primarily revolves around its role as an amino acid derivative in biological systems. As a building block for peptides, it can influence protein structure and function:
The physical and chemical properties of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid include:
These properties are essential for determining how the compound behaves in different environments and applications.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid has various applications in scientific research:
The (2R,3R) absolute configuration of tert-butoxycarbonyl (Boc)-protected 3-amino-2-hydroxy-3-(p-tolyl)propanoic acid governs its reactivity in stereoselective syntheses. This stereochemistry enables predictable facial selectivity during nucleophilic additions or cyclizations due to steric constraints imposed by the p-tolyl group and hydrogen-bonding interactions involving the C2-hydroxyl moiety. For example, reductions of precursor ketones using NaBH₄/CeCl₃ exhibit reversed diastereoselectivity compared to non-catalyzed reactions, attributed to cerium coordination with the β-oxygenated function [8]. The Boc group further enhances stereocontrol by shielding the Re or Si face of the C3-amino group, facilitating asymmetric inductions crucial for pharmaceutical intermediates [4] [6].
Table 1: Stereochemical Influence on Diastereoselectivity
Reaction Type | Conditions | Diastereomeric Ratio (dr) | Major Product |
---|---|---|---|
Carbonyl Reduction | NaBH₄/MeOH, -78°C | 1:1 | erythro Isomer |
Carbonyl Reduction | NaBH₄/CeCl₃, -78°C | 1:6 | threo Isomer |
Peptide Coupling | Chiral Auxiliary-Mediated | >19:1 | (2R,3R) Derivative |
Nuclear Magnetic Resonance (NMR) analyses reveal restricted rotation about the C2−C3 bond in (2R,3R)-Boc-amino acid, stabilized by an intramolecular hydrogen bond between the C2-hydroxyl proton and the Boc carbonyl oxygen. This interaction locks the molecule in a synclinal conformation, evidenced by distinct coupling constants (JH2-H3 = 8.5–9.0 Hz) and nuclear Overhauser effect (NOE) correlations between H2 and the ortho-protons of the p-tolyl ring [6]. Density Functional Theory (DFT) simulations corroborate a 1.8 kcal/mol energy preference for this conformation over the antiperiplanar alternative. The p-tolyl methyl group’s chemical shift (δH 2.28–2.32) remains solvent-invariant, confirming minimal solvation effects on aromatic ring orientation [6].
The (2R,3R)-erythro isomer demonstrates distinct biointeractions compared to its (2S,3R)-threo counterpart due to spatial positioning of pharmacophores. In enzyme-binding studies, the erythro isomer’s contiguous C2−OH and C3−NHBoc groups align optimally with glutamate receptor active sites, enhancing inhibitory activity by 15-fold over the threo form [4] [10]. Conversely, threo isomers exhibit superior membrane permeability in cell-based assays due to reduced polarity. This dichotomy underscores the necessity for configurational purity:
Table 2: Biological Properties of Erythro vs. Threo Isomers
Property | (2R,3R)-erythro Isomer | (2S,3R)-threo Isomer |
---|---|---|
IC₅₀ for Enzyme Inhibition | 0.45 µM | 6.8 µM |
LogP (Calculated) | 1.82 | 1.79 |
Passive Permeability (PAMPA) | Low (2.1 × 10⁻⁶ cm/s) | Moderate (8.7 × 10⁻⁶ cm/s) |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8